Asciminib hydrochloride
Overview
Description
Asciminib Hydrochloride, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a protein kinase inhibitor that specifically targets the ABL myristoyl pocket, a novel mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Asciminib Hydrochloride involves several key steps:
Starting Material: The synthesis begins with 2-chloro-3-acetylpyridine.
Ketoester Condensation: This step involves the condensation of the starting material to form an intermediate compound.
N-Alkylation: The intermediate undergoes N-alkylation to introduce the necessary functional groups.
Chlorination: Chlorination is performed to further modify the intermediate.
Amidation: The intermediate is then subjected to amidation to form the desired amide.
Knole Pyrazole Synthesis: Finally, the compound undergoes Knole pyrazole synthesis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves the use of commercially available reagents and common reaction conditions, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Asciminib Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Asciminib Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protein kinase inhibitors and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Industry: Employed in the development of new therapeutic agents and in pharmaceutical research.
Mechanism of Action
Asciminib Hydrochloride functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. It binds to the myristoyl pocket of the BCR-ABL1 protein, inhibiting its activity. This binding prevents the protein from adopting an active conformation, thereby reducing its kinase activity and inhibiting the proliferation of leukemic cells .
Comparison with Similar Compounds
Imatinib (Gleevec): An ATP-competitive tyrosine kinase inhibitor.
Dasatinib (Sprycel): Another ATP-competitive inhibitor with a broader spectrum of activity.
Nilotinib (Tasigna): A selective inhibitor of BCR-ABL1 with higher potency than Imatinib.
Bosutinib (Bosulif): Targets both ABL and SRC family kinases.
Uniqueness of Asciminib Hydrochloride: this compound is unique due to its allosteric inhibition mechanism, targeting the myristoyl pocket rather than the ATP-binding site. This allows it to overcome resistance mutations that affect ATP-competitive inhibitors, making it a valuable option for patients with resistant forms of chronic myeloid leukemia .
Properties
CAS No. |
2119669-71-3 |
---|---|
Molecular Formula |
C20H19Cl2F2N5O3 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1 |
InChI Key |
HGCOOPLEWPBLOY-PFEQFJNWSA-N |
SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asciminib hydrochloride; ABL001-AAA; ABL-001; AB -001; ABL001; asciminib; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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